molecular formula C19H14ClNOS B2522540 (E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one CAS No. 1164520-66-4

(E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one

Cat. No.: B2522540
CAS No.: 1164520-66-4
M. Wt: 339.84
InChI Key: LZBRVPQAZGBJMU-FMIVXFBMSA-N
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Description

(E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Claisen-Schmidt Condensation: : The most common method for synthesizing (E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one is through Claisen-Schmidt condensation. This involves the reaction of 4-chlorobenzaldehyde with 4-methyl-2-phenyl-1,3-thiazol-5-yl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in ethanol or methanol as a solvent at room temperature or slightly elevated temperatures.

  • Aldol Condensation: : Another method involves aldol condensation, where the same reactants are used but under different conditions, such as using a stronger base like lithium diisopropylamide (LDA) and lower temperatures to control the reaction kinetics and improve yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used for this purpose.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the thiazole ring is particularly significant, as thiazole-containing compounds are known to exhibit a wide range of biological activities.

Medicine

In medicine, research is ongoing to explore the compound’s potential as an anti-inflammatory and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties provided by the thiazole and chalcone structures.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. In cancer cells, it may induce apoptosis by interacting with cellular proteins that regulate cell death and survival.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    (E)-3-(4-methylphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one: Similar structure but with a methyl group instead of a chlorine atom, which can affect its reactivity and biological properties.

Uniqueness

The presence of both the thiazole ring and the chlorophenyl group in (E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one makes it unique. The thiazole ring contributes to its chemical stability and reactivity, while the chlorophenyl group enhances its biological activity, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNOS/c1-13-18(23-19(21-13)15-5-3-2-4-6-15)17(22)12-9-14-7-10-16(20)11-8-14/h2-12H,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBRVPQAZGBJMU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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